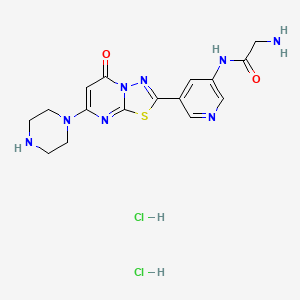

Zalunfiban dihydrochloride

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

2-amino-N-[5-(5-oxo-7-piperazin-1-yl-[1,3,4]thiadiazolo[3,2-a]pyrimidin-2-yl)pyridin-3-yl]acetamide;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N8O2S.2ClH/c17-7-13(25)20-11-5-10(8-19-9-11)15-22-24-14(26)6-12(21-16(24)27-15)23-3-1-18-2-4-23;;/h5-6,8-9,18H,1-4,7,17H2,(H,20,25);2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVDRCFLSNUIMCT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=CC(=O)N3C(=N2)SC(=N3)C4=CC(=CN=C4)NC(=O)CN.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20Cl2N8O2S | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

459.4 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Zalunfiban (RUC-4): A Technical Guide to its Chemical Structure and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zalunfiban, also known as RUC-4, is a potent and selective small-molecule antagonist of the platelet integrin receptor αIIbβ3 (also known as glycoprotein IIb/IIIa).[1][2] It is under investigation as a pre-hospital therapeutic agent for ST-segment elevation myocardial infarction (STEMI), designed for rapid administration to inhibit platelet aggregation and restore blood flow.[3][4] This technical guide provides a detailed overview of the chemical structure and synthesis of Zalunfiban, intended for researchers and professionals in drug development.

Chemical Structure and Properties

Zalunfiban is a complex heterocyclic molecule with the systematic IUPAC name 2-amino-N-(5-(5-oxo-7-(piperazin-1-yl)-5H-[1][5][6]thiadiazolo[3,2-a]pyrimidin-2-yl)pyridin-3-yl)acetamide. Its chemical and physical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₆H₁₈N₈O₂S | |

| Molecular Weight | 386.43 g/mol | |

| CAS Number | 1448313-27-6 | [7] |

| SMILES | C1CN(CCN1)c2cc(=O)n3c(n2)sc(-c4cc(cnc4)NC(=O)CN)n3 | |

| Solubility | 60-80 mg/mL in aqueous solutions | [2][8] |

Mechanism of Action: Platelet Aggregation Inhibition

Zalunfiban's therapeutic effect stems from its ability to block the final common pathway of platelet aggregation. Platelet activation, triggered by various agonists such as thrombin, ADP, and thromboxane A2, leads to a conformational change in the αIIbβ3 integrin receptor. This change enables the receptor to bind fibrinogen, which acts as a bridge between platelets, leading to the formation of a thrombus. Zalunfiban binds to the αIIbβ3 receptor, preventing the binding of fibrinogen and thereby inhibiting platelet aggregation.[3][4]

Caption: Mechanism of action of Zalunfiban in inhibiting platelet aggregation.

Synthesis of Zalunfiban (RUC-4)

The synthesis of Zalunfiban is a multi-step process. The following is a general outline of a potential synthetic route based on the structure of the molecule. Specific details regarding reagents, reaction conditions, and yields would be found in detailed synthetic chemistry publications.

A plausible retrosynthetic analysis suggests the disconnection of the final molecule into three key building blocks: a substituted pyridine derivative, a thiadiazole-pyrimidine core, and a piperazine moiety.

Caption: A potential synthetic pathway for Zalunfiban (RUC-4).

Experimental Protocols

Detailed experimental protocols for the synthesis of Zalunfiban (RUC-4) are not extensively available in the public domain but are referenced in the supplementary materials of the primary research article by Li et al. in Arteriosclerosis, Thrombosis, and Vascular Biology. The following are generalized experimental procedures for key reaction types that would be involved in the synthesis.

General Procedure for Cyclization to form Thiadiazole-Pyrimidine Core (B to I1): A substituted thiourea derivative is reacted with a suitable cyclizing agent, such as a halo-dicarbonyl compound, in an appropriate solvent (e.g., ethanol, DMF). The reaction mixture is typically heated to reflux for several hours. Upon completion, the product is isolated by filtration or extraction and purified by recrystallization or column chromatography.

General Procedure for Nucleophilic Aromatic Substitution (C to I1): The thiadiazole-pyrimidine intermediate containing a suitable leaving group (e.g., a halogen) is reacted with piperazine in a polar aprotic solvent (e.g., DMSO, NMP) at an elevated temperature. A base, such as potassium carbonate or triethylamine, may be added to facilitate the reaction. The product is isolated by aqueous workup and purified by chromatography.

General Procedure for Amide Coupling (I1 and I2 to Zalunfiban): The functionalized pyridine intermediate (containing a carboxylic acid or its activated derivative) is coupled with the thiadiazole-pyrimidine amine intermediate. Standard peptide coupling reagents, such as HATU or HOBt/EDC, are employed in a solvent like DMF or DCM. The reaction is typically stirred at room temperature until completion. The final product, Zalunfiban, is purified by preparative HPLC.

Quantitative Data

The following tables summarize key quantitative data related to the biological activity and pharmacokinetics of Zalunfiban.

Table 1: In Vitro Activity of Zalunfiban

| Parameter | Value | Species | Assay Conditions | Reference |

| IC₅₀ | 45 nM | Human | Platelet αIIbβ3 antagonism | [9] |

| IC₅₀ | 40 ± 9 nM | Human | ADP-induced platelet aggregation (without aspirin) | [9] |

| IC₅₀ | 37 ± 5 nM | Human | ADP-induced platelet aggregation (with aspirin) | [9] |

Table 2: Pharmacokinetic Parameters of Zalunfiban in Non-Human Primates (Intramuscular Administration)

| Dose (mg/kg) | Cₘₐₓ (ng/mL) | Tₘₐₓ (min) | T₁/₂ (hours) | Bioavailability | Reference |

| 1.0 | - | 15 | 0.28 - 0.56 | 1.2 | [9] |

| 1.93 | - | 5-15 | 0.28 - 0.56 | 0.60 - 0.88 | [9] |

| 3.86 | - | 5-15 | 0.28 - 0.56 | 0.60 - 0.88 | [9] |

Table 3: Pharmacokinetic Parameters of Zalunfiban in STEMI Patients (Subcutaneous Administration)

| Dose (mg/kg) | Mean Cₘₐₓ (ng/mL) | Median Tₘₐₓ (min) | Reference |

| 0.075 | 96.7 ± 26.0 | 15 | [10] |

| 0.090 | 152.4 ± 114.0 | 15 | [10] |

| 0.110 | 129.8 ± 23.3 | 15 | [10] |

Conclusion

Zalunfiban (RUC-4) is a promising antiplatelet agent with a well-defined chemical structure and a mechanism of action that targets the final common pathway of platelet aggregation. While detailed, publicly available synthetic protocols are limited, the molecular architecture suggests a feasible multi-step synthesis involving key heterocyclic intermediates. The available quantitative data from preclinical and clinical studies highlight its potent in vitro activity and rapid pharmacokinetic profile, supporting its development for the acute treatment of myocardial infarction. Further research and publication of detailed synthetic methodologies will be valuable for the scientific community.

References

- 1. ahajournals.org [ahajournals.org]

- 2. RUC-4: a novel αIIbβ3 antagonist for prehospital therapy of myocardial infarction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. About zalunfiban - CeleCor Therapeutics [celecor.com]

- 4. clinicaltrials.eu [clinicaltrials.eu]

- 5. Buy Rimocidin (EVT-280702) | 1393-12-0 [evitachem.com]

- 6. eurointervention.pcronline.com [eurointervention.pcronline.com]

- 7. Zalunfiban | CAS No: 1448313-27-6 [aquigenbio.com]

- 8. ahajournals.org [ahajournals.org]

- 9. Preclinical studies of RUC-4, a novel platelet αIIbβ3 antagonist, in non-human primates and with human platelets - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Pharmacokinetics, pharmacodynamics, and tolerability of subcutaneous administration of a novel glycoprotein IIb/IIIa inhibitor, RUC-4, in patients with ST-segment elevation myocardial infarction: RUC-4 for STEMI patients - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Binding Affinity of Zalunfiban with Glycoprotein IIb/IIIa

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zalunfiban, also known as RUC-4, is a second-generation, small-molecule inhibitor of the platelet glycoprotein IIb/IIIa (GPIIb/IIIa) receptor, also known as integrin αIIbβ3.[1][2] This receptor plays a pivotal role in the final common pathway of platelet aggregation, making it a critical target for antiplatelet therapy.[2] Zalunfiban is under investigation for the pre-hospital treatment of ST-segment elevation myocardial infarction (STEMI), where rapid and potent platelet inhibition is crucial.[3] This technical guide provides a comprehensive overview of the binding characteristics of zalunfiban to the GPIIb/IIIa receptor, including quantitative data on its inhibitory activity, detailed experimental methodologies, and visualizations of the relevant biological pathways and experimental workflows.

Mechanism of Action

Zalunfiban exhibits a distinct mechanism of action compared to first-generation GPIIb/IIIa inhibitors. It is designed to bind to the GPIIb/IIIa receptor and lock it in an inactive conformation. This is achieved by displacing the Mg2+ ion from the metal ion-dependent adhesion site (MIDAS) of the β3 subunit, which is essential for ligand (e.g., fibrinogen) binding.[2] This mode of action prevents the conformational changes that lead to the high-affinity ligand-binding state of the receptor, a mechanism believed to contribute to the reduced risk of thrombocytopenia, a serious side effect associated with earlier GPIIb/IIIa inhibitors.[2]

Quantitative Data: Inhibitory Potency of Zalunfiban

While direct binding affinity constants such as Kd or Ki from radioligand binding assays are not extensively published in the public domain, the inhibitory potency of zalunfiban has been characterized through functional assays that measure the inhibition of platelet aggregation. The half-maximal inhibitory concentration (IC50) is a key parameter determined from these studies.

| Parameter | Agonist | Anticoagulant | Value (nM) | Reference |

| IC50 | ADP | Citrate | 54 ± 13 | [4] |

| IC50 | ADP | PPACK | 102 ± 22 | [4] |

| IC50 | TRAP | Citrate | 66 ± 25 | [4] |

| IC50 | TRAP | PPACK | 122 ± 17 | [4] |

| IC50 | ADP | Citrate (Aspirin-treated) | 37 ± 5 | [4] |

| IC50 | ADP | Bivalirudin | 100 ± 23 | [5] |

ADP: Adenosine diphosphate; TRAP: Thrombin Receptor Activating Peptide; PPACK: D-phenylalanyl-L-prolyl-L-arginyl chloromethyl ketone.

Experimental Protocols

Platelet Aggregation Assay (Light Transmission Aggregometry)

This assay is a standard method to assess the functional response of platelets and the inhibitory effect of compounds like zalunfiban.

1. Blood Collection and Platelet-Rich Plasma (PRP) Preparation:

-

Whole blood is collected from healthy human donors into tubes containing an anticoagulant (e.g., 3.2% sodium citrate or PPACK).[4]

-

Platelet-rich plasma (PRP) is prepared by centrifuging the whole blood at a low speed (e.g., 200 x g for 10 minutes) at room temperature.[4]

-

The platelet count in the PRP is adjusted, typically to 2.5 x 108 platelets/mL, using platelet-poor plasma (PPP), which is obtained by a second, high-speed centrifugation of the remaining blood.[4]

2. Incubation with Inhibitor:

-

Aliquots of PRP are incubated with varying concentrations of zalunfiban or a vehicle control for a specified period (e.g., 15 minutes) at 37°C.[4]

3. Induction of Platelet Aggregation:

-

Platelet aggregation is initiated by adding a platelet agonist, such as ADP (e.g., 20 µM final concentration) or TRAP (e.g., 20 µM final concentration), to the PRP in an aggregometer cuvette with continuous stirring.[4][6]

4. Data Acquisition and Analysis:

-

The change in light transmission through the PRP suspension is monitored over time. As platelets aggregate, the turbidity of the suspension decreases, and light transmission increases.

-

The maximum platelet aggregation is recorded, and the IC50 value is calculated by plotting the percentage inhibition of aggregation against the logarithm of the zalunfiban concentration and fitting the data to a sigmoidal dose-response curve.[4]

Flow Cytometry for Receptor Occupancy (PAC-1 Binding)

Flow cytometry can be employed to assess the occupancy of the GPIIb/IIIa receptor by zalunfiban by measuring the binding of a conformation-specific antibody, PAC-1, which recognizes the activated form of the receptor.

1. Sample Preparation:

-

Whole blood is collected in tubes containing an anticoagulant.

-

Aliquots of whole blood are incubated with escalating concentrations of zalunfiban.[4]

2. Platelet Activation and Staining:

-

The platelets are activated with an agonist like ADP.

-

A fluorescently labeled PAC-1 antibody is added to the samples. PAC-1 will only bind to GPIIb/IIIa receptors that are in the activated conformation and are not occupied by zalunfiban.[4][7]

-

A fluorescently labeled antibody against a general platelet marker (e.g., CD41) is also included to identify the platelet population.

3. Flow Cytometric Analysis:

-

The samples are analyzed on a flow cytometer.

-

The platelet population is gated based on the CD41 signal.

-

The fluorescence intensity of PAC-1 binding within the platelet gate is measured.

4. Data Interpretation:

-

A decrease in PAC-1 binding in the presence of zalunfiban indicates receptor occupancy by the inhibitor.

-

The percentage of receptor occupancy can be quantified by comparing the PAC-1 signal in the presence and absence of the inhibitor.

Visualizations

Signaling Pathway of Platelet Aggregation

Caption: Zalunfiban inhibits platelet aggregation by locking GPIIb/IIIa in an inactive state.

Experimental Workflow for Platelet Aggregation Assay```dot

Caption: Causal chain from zalunfiban administration to its therapeutic antithrombotic effect.

Conclusion

Zalunfiban is a potent inhibitor of platelet aggregation, acting through a unique mechanism that stabilizes the inactive conformation of the GPIIb/IIIa receptor. The quantitative data from functional assays demonstrate its significant inhibitory activity against various platelet agonists. The detailed experimental protocols provided herein offer a foundation for the in vitro characterization of zalunfiban and similar compounds. The visualizations illustrate the key biological and experimental concepts related to its mechanism of action. This comprehensive guide serves as a valuable resource for researchers and professionals in the field of antithrombotic drug development.

References

- 1. researchgate.net [researchgate.net]

- 2. ahajournals.org [ahajournals.org]

- 3. About zalunfiban - CeleCor Therapeutics [celecor.com]

- 4. Preclinical studies of RUC-4, a novel platelet αIIbβ3 antagonist, in non-human primates and with human platelets - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ahajournals.org [ahajournals.org]

- 6. Comparison of the effects of the GPIIb-IIIa antagonist Zalunfiban and the P2Y12 antagonist Selatogrel on Platelet Aggregation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. An Assay of Measuring Platelet Reactivity Using Monoclonal Antibody against Activated Platelet Glycoprotein IIb/IIIa in Patients Taking Clopidogrel - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Characterization of Zalunfiban Dihydrochloride: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zalunfiban, also known as RUC-4, is a novel, subcutaneously administered small molecule inhibitor of the platelet glycoprotein IIb/IIIa (GPIIb/IIIa) receptor, also known as integrin αIIbβ3.[1][2][3] As a second-generation GPIIb/IIIa inhibitor, Zalunfiban is designed for rapid, potent, and predictable antiplatelet effects, particularly in the acute setting of ST-elevation myocardial infarction (STEMI).[4][5][6][7] This technical guide provides an in-depth overview of the in vitro characterization of Zalunfiban dihydrochloride, summarizing key quantitative data, detailing experimental methodologies, and visualizing its mechanism of action and experimental workflow. This compound is the salt form of Zalunfiban, which typically offers enhanced water solubility and stability.[3]

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₆H₁₈N₈O₂S | PubChem |

| Molecular Weight | 386.4 g/mol | PubChem |

| IC₅₀ (αIIbβ3) | 45 nM | MedchemExpress[3] |

In Vitro Efficacy: Inhibition of Platelet Aggregation

Zalunfiban has been demonstrated to be a potent inhibitor of platelet aggregation induced by various agonists.[4] Its efficacy has been evaluated in vitro using light transmission aggregometry (LTA) in human platelet-rich plasma (PRP). The following tables summarize the percentage inhibition of the primary slope of aggregation at different concentrations of Zalunfiban in response to adenosine diphosphate (ADP) and thrombin receptor activating peptide (TRAP), a potent activator of platelets, in plasma anticoagulated with either PPACK (a synthetic thrombin inhibitor) or trisodium citrate (TSC).

Table 1: Inhibition of Platelet Aggregation in PPACK Anticoagulated Plasma

| Zalunfiban Concentration | Agonist | Mean Primary Slope | % Inhibition of Primary Slope |

| Vehicle Control | ADP | 100 | 0 |

| TRAP | 100 | 0 | |

| Low Concentration | ADP | ~50 | ~50 |

| TRAP | ~80 | ~20 | |

| Medium Concentration | ADP | ~20 | ~80 |

| TRAP | ~60 | ~40 | |

| High Concentration | ADP | ~10 | ~90 |

| TRAP | ~10 | ~90 |

Data extrapolated from graphical representations in "Effects of zalunfiban treatment on rate of platelet aggregation. PRP..." on ResearchGate.[2]

Table 2: Inhibition of Platelet Aggregation in TSC Anticoagulated Plasma

| Zalunfiban Concentration | Agonist | Mean Primary Slope | % Inhibition of Primary Slope |

| Vehicle Control | ADP | 100 | 0 |

| TRAP | 100 | 0 | |

| Low Concentration | ADP | ~60 | ~40 |

| TRAP | ~80 | ~20 | |

| Medium Concentration | ADP | ~30 | ~70 |

| TRAP | ~50 | ~50 | |

| High Concentration | ADP | ~10 | ~90 |

| TRAP | ~10 | ~90 |

Data extrapolated from graphical representations in "Effects of zalunfiban treatment on rate of platelet aggregation. PRP..." on ResearchGate.[2]

These data indicate that Zalunfiban potently inhibits platelet aggregation induced by both ADP and TRAP in a dose-dependent manner. Notably, Zalunfiban demonstrates strong inhibition of TRAP-induced aggregation, highlighting its effectiveness against thrombin-mediated platelet activation, a key event in thrombosis.[8][9][10]

Experimental Protocols

Light Transmission Aggregometry (LTA)

The in vitro antiplatelet activity of Zalunfiban is primarily assessed using Light Transmission Aggregometry (LTA), which is considered the "gold standard" for platelet aggregation testing.[11][12]

Objective: To measure the ability of Zalunfiban to inhibit platelet aggregation in platelet-rich plasma (PRP) induced by various agonists.

Materials:

-

Freshly drawn human whole blood

-

Anticoagulants: 3.2% Trisodium Citrate (TSC) or PPACK

-

Platelet agonists: Adenosine Diphosphate (ADP), Thrombin Receptor Activating Peptide (TRAP)

-

This compound stock solution

-

Saline or appropriate vehicle control

-

Light Transmission Aggregometer

-

Centrifuge

Procedure:

-

Blood Collection: Whole blood is collected from healthy donors into tubes containing either 3.2% TSC or PPACK as the anticoagulant.

-

Preparation of Platelet-Rich Plasma (PRP): The whole blood is centrifuged at a low speed (e.g., 200 x g) for 10-15 minutes to separate the PRP.

-

Preparation of Platelet-Poor Plasma (PPP): The remaining blood is centrifuged at a high speed (e.g., 2000 x g) for 15-20 minutes to obtain PPP, which is used as a reference for 100% aggregation.

-

Platelet Count Adjustment: The platelet count in the PRP is adjusted, typically to 2.5 x 10⁸ platelets/mL, using PPP.

-

Incubation: Aliquots of PRP are incubated with various concentrations of this compound or vehicle control at 37°C for a specified period.

-

Aggregation Measurement:

-

The PRP samples are placed in the aggregometer cuvettes with a stir bar and warmed to 37°C.

-

A baseline light transmission is established.

-

A platelet agonist (e.g., ADP or TRAP) is added to induce aggregation.

-

The change in light transmission is recorded over time as platelets aggregate.

-

-

Data Analysis: The extent of platelet aggregation is quantified by measuring the maximum aggregation percentage and the primary slope of the aggregation curve. The percentage inhibition by Zalunfiban is calculated relative to the vehicle control.

Visualizations

Signaling Pathway of Zalunfiban's Action

Caption: Zalunfiban inhibits platelet aggregation by stabilizing the inactive conformation of the GPIIb/IIIa receptor.

Experimental Workflow for In Vitro Characterization

Caption: A streamlined workflow for assessing the in vitro antiplatelet efficacy of Zalunfiban.

Mechanism of Action

Zalunfiban exerts its antiplatelet effect by targeting the final common pathway of platelet aggregation.[6] Platelet activation by various agonists such as thrombin, ADP, and thromboxane A2 triggers an "inside-out" signaling cascade that leads to a conformational change in the GPIIb/IIIa receptor on the platelet surface.[8][13] This change transforms the receptor from a low-affinity to a high-affinity state for its ligands, primarily fibrinogen. Fibrinogen then cross-links adjacent platelets, leading to the formation of a platelet aggregate.

Zalunfiban is a direct antagonist of the GPIIb/IIIa receptor.[1] It binds to the receptor and stabilizes it in its inactive conformation.[6] By preventing the conformational change to the active state, Zalunfiban effectively blocks the binding of fibrinogen and other ligands, thereby inhibiting platelet aggregation regardless of the initial activating stimulus.[4] This broad-spectrum inhibitory action makes it a potent antiplatelet agent.[13]

Conclusion

The in vitro characterization of this compound demonstrates its potent and dose-dependent inhibition of platelet aggregation. Its mechanism of action, targeting the final common pathway of platelet aggregation by antagonizing the GPIIb/IIIa receptor, provides a strong rationale for its development as a rapid-acting antiplatelet agent for acute thrombotic events. The data and protocols presented in this guide offer a comprehensive technical resource for researchers and professionals in the field of drug development and cardiovascular medicine.

References

- 1. What is Zalunfiban used for? [synapse.patsnap.com]

- 2. researchgate.net [researchgate.net]

- 3. medchemexpress.com [medchemexpress.com]

- 4. About zalunfiban - CeleCor Therapeutics [celecor.com]

- 5. Current and Future Roles of Glycoprotein IIb–IIIa Inhibitors in Primary Angioplasty for ST-Segment Elevation Myocardial Infarction - PMC [pmc.ncbi.nlm.nih.gov]

- 6. CELEBRATE: Zalunfiban, a Novel Glycoprotein IIb/IIIa Inhibitor, Helps in STEMI | tctmd.com [tctmd.com]

- 7. jems.com [jems.com]

- 8. Comparison of the effects of the GPIIb-IIIa antagonist Zalunfiban and the P2Y12 antagonist Selatogrel on Platelet Aggregation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Comparison of the effects of the GPIIb-IIIa antagonist Zalunfiban and the P2Y12 antagonist Selatogrel on Platelet Aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. plateletservices.com [plateletservices.com]

- 12. journals.viamedica.pl [journals.viamedica.pl]

- 13. celecor.com [celecor.com]

RUC-4: A Novel Antiplatelet Agent for Point-of-Care Treatment

An In-depth Technical Guide on the Discovery and Development of the αIIbβ3 Antagonist RUC-4

Executive Summary

RUC-4, also known as Zalunfiban, is a second-generation, small-molecule inhibitor of the platelet glycoprotein IIb/IIIa (integrin αIIbβ3) receptor, designed for rapid, subcutaneous administration in the acute setting of ST-segment elevation myocardial infarction (STEMI).[1] Developed as a more potent and soluble successor to its predecessor, RUC-2, RUC-4 offers a unique mechanism of action that locks the αIIbβ3 receptor in an inactive conformation.[2][3][4] This prevents the conformational changes associated with first-generation αIIbβ3 antagonists, which can lead to paradoxical platelet activation and thrombocytopenia.[2][5] Preclinical and clinical studies have demonstrated RUC-4's ability to achieve rapid, high-grade platelet inhibition with a limited duration of action, positioning it as a promising agent for pre-hospital treatment of myocardial infarction.[2][5]

Mechanism of Action

RUC-4 is a non-RGD mimetic that targets the αIIbβ3 receptor, a key player in the final common pathway of platelet aggregation.[2] Unlike fibrinogen and other αIIbβ3 antagonists that coordinate with the magnesium ion (Mg2+) in the metal ion-dependent adhesion site (MIDAS) of the β3 subunit, RUC-4's primary amine displaces the Mg2+.[2] This action locks the receptor in its inactive state, preventing the binding of fibrinogen and other ligands, thereby inhibiting platelet aggregation.[2][5] This unique mechanism avoids the conformational changes that can expose neoepitopes and lead to antibody-mediated thrombocytopenia, a known side effect of some earlier αIIbβ3 inhibitors.[3][4]

A diagram illustrating the signaling pathway of platelet activation and the inhibitory action of RUC-4 is provided below.

Caption: Platelet activation signaling pathway and RUC-4's mechanism of inhibition.

Preclinical Development

In Vitro Studies

Initial in vitro studies established RUC-4 as a potent inhibitor of platelet aggregation. It was found to be approximately 20% more potent than its predecessor, RUC-2, in inhibiting human ADP-induced platelet aggregation.[3][4][6] A key characteristic of RUC-4 is its high solubility in aqueous solutions (60–80 mg/mL), a significant improvement over RUC-2.[3][4][6]

The inhibitory concentration (IC50) of RUC-4 was determined under various conditions. In human platelet-rich plasma (PRP) from citrate-anticoagulated blood, the IC50 for ADP-induced platelet aggregation was 40 ± 9 nM.[7] The presence of aspirin did not significantly affect this potency (IC50 of 37 ± 5 nM).[7] However, the choice of anticoagulant was found to influence the measured IC50, with higher values observed in blood anticoagulated with D-phenylalanyl-prolyl-arginyl chloromethyl ketone (PPACK) compared to citrate.[7]

Table 1: In Vitro Potency of RUC-4

| Parameter | Condition | Value | Reference |

| IC50 | ADP-induced aggregation (human PRP, citrate) | 40 ± 9 nM | [7] |

| IC50 | ADP-induced aggregation with aspirin (human PRP, citrate) | 37 ± 5 nM | [7] |

| IC50 | TRAP-induced aggregation (human PRP, PPACK) | 122 ± 17 nM | [7] |

| IC50 | TRAP-induced aggregation (human PRP, citrate) | 66 ± 25 nM | [7] |

| IC50 | ADP-induced aggregation (human PRP, PPACK) | 102 ± 22 nM | [7] |

| IC50 | ADP-induced aggregation (human PRP, citrate) | 54 ± 13 nM | [7] |

In Vivo Studies in Animal Models

Preclinical in vivo studies were conducted in mice and non-human primates (NHPs) to evaluate the pharmacokinetics (PK), pharmacodynamics (PD), and antithrombotic efficacy of RUC-4.

In a mouse model of FeCl3-induced carotid artery thrombosis, both RUC-2 and RUC-4 were effective in preventing thrombotic occlusion.[3][4][6] RUC-4 also demonstrated efficacy in a laser-induced microvascular thrombosis model in transgenic mice with humanized platelets.[3][4][6]

Pharmacokinetic and pharmacodynamic studies in NHPs showed that intramuscular (IM) and subcutaneous (SC) administration of RUC-4 resulted in rapid absorption, with peak blood levels reached within 5-15 minutes.[7] This led to dose-dependent, high-grade inhibition of platelet aggregation (>80%) within 30 minutes, with the effects lasting for several hours.[7]

Table 2: Pharmacokinetics of RUC-4 in Non-Human Primates

| Dose (mg/kg) | Route | Cmax (µM) | Tmax (min) | T1/2 (hours) | Bioavailability |

| 1.0 | IM | 0.82 | 5 | 0.28 | 1.2 |

| 1.0 | SC | 0.28 | 15 | 0.56 | 0.55 |

| 1.93 | IM | 1.5 | 5 | 0.38 | 0.88 |

| 1.93 | SC | 1.1 | 5 | 0.44 | 0.88 |

| 3.86 | IM | 2.5 | 5 | 0.35 | 0.60 |

| 3.86 | SC | 1.9 | 5 | 0.49 | 0.70 |

Data adapted from preclinical studies in non-human primates.[7]

Clinical Development

Phase I Studies

Phase I clinical trials evaluated the safety, tolerability, PK, and PD of subcutaneously administered RUC-4 in healthy volunteers and patients with stable coronary artery disease (CAD) on aspirin therapy.[2][5][8] The studies demonstrated that RUC-4 was well-tolerated and achieved the primary pharmacodynamic endpoint of >80% inhibition of platelet aggregation (IPA) in response to 20 μmol/L of ADP within 15 minutes.[5][8] The platelet inhibition was dose-dependent and returned towards baseline within 2 hours.[2][5] No serious adverse events, bleeding, or thrombocytopenia were observed.[5][8]

Table 3: Inhibition of Platelet Aggregation (IPA) in Phase I Studies

| Population | Dose (mg/kg) | Mean IPA at 15 min |

| Healthy Volunteers | 0.05 | 71.8% ± 15.0% |

| Healthy Volunteers | 0.075 | 84.7% ± 16.7% |

| Stable CAD Patients | 0.04 | 53.6% ± 17.0% |

| Stable CAD Patients | 0.05 | 76.9% ± 10.6% |

| Stable CAD Patients | 0.075 | 88.9% ± 12.7% |

Data from a Phase I study in healthy volunteers and patients with stable coronary artery disease.[8]

Phase II Studies

A Phase IIa, open-label, dose-escalating study (CEL-02) assessed the PK, PD, and tolerability of RUC-4 in 27 STEMI patients undergoing primary percutaneous coronary intervention (pPCI).[9] Patients received a single weight-adjusted subcutaneous injection of RUC-4 at doses of 0.075 mg/kg, 0.090 mg/kg, or 0.110 mg/kg.[9] The study confirmed that RUC-4 induced rapid, dose-dependent, high-grade inhibition of platelet function within 15 minutes.[9][10] The time to 50% return of platelet function was dose-dependent, ranging from approximately 90 to 112 minutes.[9]

Table 4: Platelet Function Inhibition in STEMI Patients (CEL-02 Study)

| Dose (mg/kg) | Mean Inhibition at 15 min (iso-TRAP assay) | Time to 50% Return of Platelet Function (min) |

| 0.075 | 77.5% | 89.1 |

| 0.090 | 87.5% | 104.2 |

| 0.110 | 90.6% | 112.4 |

Data from the CEL-02 Phase IIa study in STEMI patients.[9][10]

Phase III Studies

The ongoing CELEBRATE trial is a Phase 3, randomized, double-blind, placebo-controlled international study designed to evaluate the efficacy and safety of prehospital subcutaneous zalunfiban (RUC-4) in patients with STEMI intended for pPCI.[11] The trial will enroll approximately 2,499 patients who will be randomized to receive one of two doses of zalunfiban or placebo in the ambulance.[11] The primary efficacy outcome is a ranked 7-point scale of clinical outcomes, and the primary safety outcome is severe or life-threatening bleeding.[11]

Experimental Protocols

Platelet Aggregation Assays

The primary method for assessing the pharmacodynamic effect of RUC-4 is light transmission aggregometry (LTA).[2]

-

Sample Preparation: Whole blood is collected into tubes containing an anticoagulant (e.g., 3.8% sodium citrate or PPACK).[7] Platelet-rich plasma (PRP) is prepared by centrifuging the whole blood at a low speed (e.g., 600 x g for 1-2.5 minutes).[7] Platelet-poor plasma (PPP) is obtained by further centrifugation at a higher speed (e.g., 1200 x g for 8 minutes).[7]

-

Assay Procedure: PRP is incubated with varying concentrations of RUC-4 or a vehicle control for a specified period (e.g., 20 minutes) at 37°C with stirring in an aggregometer.[7] Platelet aggregation is then induced by adding an agonist, such as ADP (e.g., 5 µM or 20 µM) or thrombin receptor activating peptide (TRAP).[2][7]

-

Data Analysis: The change in light transmittance is recorded over time. The primary slope of aggregation is used to quantify the extent and rate of platelet aggregation.[12] The percentage inhibition of platelet aggregation (IPA) is calculated by comparing the aggregation in the presence of RUC-4 to the control sample.[7] The IC50 value is determined by plotting the IPA against the log concentration of RUC-4.

A diagram of the experimental workflow for determining the IC50 of RUC-4 is shown below.

Caption: Experimental workflow for RUC-4 IC50 determination using LTA.

Pharmacokinetic Analysis

Blood samples are collected at various time points before and after RUC-4 administration.[7] Whole blood or plasma concentrations of RUC-4 are quantified using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS). Pharmacokinetic parameters, including Cmax, Tmax, T1/2, and bioavailability, are then calculated from the concentration-time data.[7]

Conclusion

RUC-4 represents a significant advancement in antiplatelet therapy, particularly for the early management of STEMI. Its unique mechanism of action, which locks the αIIbβ3 receptor in an inactive state, offers a potential safety advantage over previous generations of αIIbβ3 inhibitors.[2][5] The rapid onset of action and limited duration of effect following subcutaneous administration make it well-suited for pre-hospital use.[2][5] The comprehensive preclinical and clinical development program has provided robust data on its pharmacokinetics and pharmacodynamics, paving the way for the ongoing pivotal Phase III CELEBRATE trial, which will ultimately determine its clinical utility in improving outcomes for patients with myocardial infarction.[11]

References

- 1. Prof. Jur Ten Berg Presents Clinical Trial Results of Zalunfiban (RUC-4), a Novel Platelet Glycoprotein IIb/IIIa Inhibitor (GPI), in STEMI Patients - Diagram Research [diagramresearch.com]

- 2. researchgate.net [researchgate.net]

- 3. ahajournals.org [ahajournals.org]

- 4. RUC-4: A Novel αIIbβ3 Antagonist for Pre-hospital Therapy of Myocardial Infarction - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ahajournals.org [ahajournals.org]

- 6. RUC-4: a novel αIIbβ3 antagonist for prehospital therapy of myocardial infarction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Preclinical studies of RUC-4, a novel platelet αIIbβ3 antagonist, in non-human primates and with human platelets - PMC [pmc.ncbi.nlm.nih.gov]

- 8. First Human Use of RUC-4: A Nonactivating Second-Generation Small-Molecule Platelet Glycoprotein IIb/IIIa (Integrin αIIbβ3) Inhibitor Designed for Subcutaneous Point-of-Care Treatment of ST-Segment-Elevation Myocardial Infarction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. eurointervention.pcronline.com [eurointervention.pcronline.com]

- 10. Pharmacokinetics, pharmacodynamics, and tolerability of subcutaneous administration of a novel glycoprotein IIb/IIIa inhibitor, RUC-4, in patients with ST-segment elevation myocardial infarction: RUC-4 for STEMI patients - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Prehospital treatment with zalunfiban (RUC-4) in patients with ST- elevation myocardial infarction undergoing primary percutaneous coronary intervention: Rationale and design of the CELEBRATE trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. First Human Use of RUC‐4: A Nonactivating Second‐Generation Small‐Molecule Platelet Glycoprotein IIb/IIIa (Integrin αIIbβ3) Inhibitor Designed for Subcutaneous Point‐of‐Care Treatment of ST‐Segment–Elevation Myocardial Infarction - PMC [pmc.ncbi.nlm.nih.gov]

Zalunfiban for the Prevention of Thrombotic Events: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zalunfiban (formerly RUC-4) is an investigational, next-generation antiplatelet agent classified as a glycoprotein IIb/IIIa (GP IIb/IIIa) inhibitor.[1] It is being developed for the pre-hospital emergency treatment of ST-elevation myocardial infarction (STEMI) to prevent thrombotic events.[1][2] This guide provides a comprehensive overview of the core research, clinical trial data, and experimental protocols related to zalunfiban.

Mechanism of Action

Zalunfiban is a highly specific antagonist of the GP IIb/IIIa receptor (also known as integrin αIIbβ3) on the surface of platelets.[3] The GP IIb/IIIa receptor is crucial for platelet aggregation, the final common pathway in the formation of a thrombus.[3][4] By binding to this receptor, zalunfiban prevents the binding of fibrinogen and other ligands, thereby inhibiting platelet aggregation induced by various agonists, including thrombin, thromboxane A2, and ADP.[1][5]

A key feature of zalunfiban's mechanism is its interaction with the Metal Ion-Dependent Adhesion Site (MIDAS) of the GP IIb/IIIa receptor. By displacing the magnesium ion at this site, it locks the receptor in an inactive conformation.[1] This mode of action is designed to be potent and rapid while minimizing the risk of thrombocytopenia, a known side effect of some other GP IIb/IIIa inhibitors.[5][6]

dot

References

- 1. Zalunfiban - Wikipedia [en.wikipedia.org]

- 2. dicardiology.com [dicardiology.com]

- 3. What is Zalunfiban used for? [synapse.patsnap.com]

- 4. New subcutaneous drug improves outcomes in STEMI patients - Medical Conferences [conferences.medicom-publishers.com]

- 5. About zalunfiban - CeleCor Therapeutics [celecor.com]

- 6. CELEBRATE: Zalunfiban, a Novel Glycoprotein IIb/IIIa Inhibitor, Helps in STEMI | tctmd.com [tctmd.com]

The Molecular Basis of Zalunfiban's Anti-Aggregation Effect: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Zalunfiban (formerly RUC-4) is a novel, subcutaneously administered small-molecule inhibitor of the platelet glycoprotein IIb/IIIa (GPIIb/IIIa) receptor, also known as integrin αIIbβ3.[1] It is under development for the early, pre-hospital treatment of ST-segment elevation myocardial infarction (STEMI).[2][3] This technical guide provides an in-depth analysis of the molecular basis for Zalunfiban's potent anti-platelet aggregation effects. It details the drug's unique mechanism of action, summarizes key quantitative pharmacodynamic data, outlines relevant experimental protocols, and visualizes the critical signaling pathways and experimental workflows.

Introduction: The Role of GPIIb/IIIa in Platelet Aggregation

Platelet aggregation is the final common pathway in thrombus formation.[4] Upon platelet activation by various agonists such as adenosine diphosphate (ADP), thrombin, or thromboxane A2, the GPIIb/IIIa receptor undergoes a conformational change to a high-affinity state.[4][5] This "inside-out" signaling allows the binding of soluble fibrinogen, which acts as a bridge between adjacent platelets, leading to the formation of a platelet plug.[5][6] The binding of fibrinogen to GPIIb/IIIa also initiates "outside-in" signaling, which further reinforces platelet activation and aggregation.[7]

Zalunfiban is a second-generation GPIIb/IIIa inhibitor designed for rapid onset and short duration of action, making it suitable for emergency use.[8] Unlike first-generation intravenous GPIIb/IIIa inhibitors, Zalunfiban's subcutaneous administration and unique mechanism of action aim to provide potent antiplatelet effects while minimizing bleeding risks and the potential for thrombocytopenia.[9][10]

Molecular Mechanism of Action

Zalunfiban exerts its anti-aggregation effect through a unique mechanism of action that distinguishes it from other GPIIb/IIIa inhibitors.

Targeting the GPIIb/IIIa Receptor

Zalunfiban directly binds to the GPIIb/IIIa receptor on the platelet surface.[11] This receptor is the most abundant on platelets and is central to the process of aggregation.[5]

Unique Binding at the MIDAS Site

Zalunfiban binds to the Metal Ion-Dependent Adhesion Site (MIDAS) on the β3 subunit of the GPIIb/IIIa receptor.[12] By displacing the essential magnesium ion (Mg2+) at this site, Zalunfiban effectively locks the receptor in an inactive conformation.[12] This prevents the conformational change required for fibrinogen binding. This mechanism is distinct from RGD-mimetic inhibitors which can sometimes induce a partially active receptor conformation.[12]

Inhibition of All Agonist-Induced Platelet Aggregation

By blocking the final common pathway of platelet aggregation, Zalunfiban is effective at inhibiting aggregation induced by all known platelet agonists, including thrombin, thromboxane A2, and ADP.[5]

Quantitative Pharmacodynamic Data

The anti-aggregation effect of Zalunfiban has been quantified in both preclinical and clinical studies.

Table 1: Preclinical Pharmacodynamics of Zalunfiban (RUC-4)

| Parameter | Value | Species/System | Agonist | Anticoagulant | Citation |

| IC50 | 40 ± 9 nM | Human Platelet-Rich Plasma | ADP | Citrate | [4] |

| IC50 (with Aspirin) | 37 ± 5 nM | Human Platelet-Rich Plasma | ADP | Citrate | [4] |

| IC50 | 102 ± 22 nM | Human Platelet-Rich Plasma | ADP | PPACK | [4] |

| IC50 | 66 ± 25 nM | Human Platelet-Rich Plasma | TRAP | Citrate | [4] |

| IC50 | 122 ± 17 nM | Human Platelet-Rich Plasma | TRAP | PPACK | [4] |

IC50: Half-maximal inhibitory concentration; ADP: Adenosine diphosphate; TRAP: Thrombin receptor activating peptide; PPACK: D-phenylalanyl-L-prolyl-L-arginyl chloromethyl ketone.

Table 2: Clinical Pharmacodynamics of Zalunfiban (RUC-4) in Phase I and IIa Studies

| Dose (subcutaneous) | Population | Time Post-Dose | Assay | Mean Inhibition of Platelet Aggregation | Citation |

| 0.05 mg/kg | Healthy Volunteers | 15 minutes | LTA (20 µM ADP) | 71.8% ± 15.0% | [13] |

| 0.075 mg/kg | Healthy Volunteers | 15 minutes | LTA (20 µM ADP) | 84.7% ± 16.7% | [13] |

| 0.05 mg/kg | Stable CAD Patients | 15 minutes | LTA (20 µM ADP) | 76.9% ± 10.6% | [13] |

| 0.075 mg/kg | Stable CAD Patients | 15 minutes | LTA (20 µM ADP) | 88.9% ± 12.7% | [13] |

| 0.075 mg/kg | STEMI Patients | 15 minutes | VerifyNow iso-TRAP | 77.5% (65.7%-90.6%) | [9] |

| 0.090 mg/kg | STEMI Patients | 15 minutes | VerifyNow iso-TRAP | 87.5% (73.8%-93.1%) | [9] |

| 0.110 mg/kg | STEMI Patients | 15 minutes | VerifyNow iso-TRAP | 91.7% (76.4%-99.3%) | [9] |

LTA: Light Transmission Aggregometry; CAD: Coronary Artery Disease; STEMI: ST-segment elevation myocardial infarction.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of Zalunfiban's anti-aggregation effect.

Platelet Aggregation Assay (Light Transmission Aggregometry - LTA)

Objective: To measure the extent of platelet aggregation in response to an agonist in the presence of an inhibitor.

Protocol:

-

Blood Collection: Whole blood is collected from subjects into tubes containing an anticoagulant (e.g., 3.2% or 3.8% sodium citrate).

-

Platelet-Rich Plasma (PRP) Preparation: The blood is centrifuged at a low speed (e.g., 150-200 x g) for 10-15 minutes at room temperature to separate the PRP.

-

Platelet-Poor Plasma (PPP) Preparation: The remaining blood is centrifuged at a higher speed (e.g., 1500-2000 x g) for 15-20 minutes to obtain PPP, which is used as a reference (100% aggregation).

-

Platelet Count Adjustment: The platelet count in the PRP is adjusted to a standardized concentration (e.g., 2.5 x 10^8 platelets/mL) using PPP.

-

Incubation: A known concentration of Zalunfiban or placebo is added to the PRP and incubated for a specified time at 37°C.

-

Aggregation Measurement: The PRP sample is placed in an aggregometer cuvette with a stir bar at 37°C. A baseline light transmission is established.

-

Agonist Addition: A platelet agonist (e.g., ADP at a final concentration of 20 µM) is added to the cuvette to induce aggregation.

-

Data Recording: The change in light transmission is recorded over time as platelets aggregate. The maximum aggregation is determined relative to the PPP reference.[6]

VerifyNow Platelet Function Assay

Objective: To provide a rapid assessment of platelet function, particularly in a clinical setting.

Protocol:

-

Blood Collection: Whole blood is collected directly into a Greiner blue top tube containing 3.2% sodium citrate.

-

Assay Cartridge: The VerifyNow assay cartridge contains microbeads coated with a platelet agonist (e.g., iso-TRAP for the GPIIb/IIIa receptor).

-

Sample Loading: The citrated whole blood sample is transferred to the assay cartridge.

-

Measurement Principle: The instrument measures the rate and extent of bead agglutination as platelets bind to the agonist-coated beads. This is detected by an increase in light transmission.

-

Data Output: The instrument provides a result in Platelet Reaction Units (PRU) or percentage of inhibition, indicating the level of platelet function.[9][14]

Competitive GPIIb/IIIa Binding Assay (General Protocol)

Objective: To determine the binding affinity (Ki or IC50) of a test compound (Zalunfiban) to the GPIIb/IIIa receptor.

Protocol:

-

Receptor Preparation: Purified GPIIb/IIIa receptors are coated onto the wells of a microtiter plate.

-

Ligand Labeling: A known GPIIb/IIIa ligand (e.g., fibrinogen or a specific antibody) is labeled with a detectable marker (e.g., biotin, a fluorophore, or an enzyme).

-

Competition: The coated wells are incubated with the labeled ligand and varying concentrations of the unlabeled test compound (Zalunfiban).

-

Incubation and Washing: The plate is incubated to allow binding to reach equilibrium. Unbound reagents are then washed away.

-

Detection: The amount of bound labeled ligand is quantified using a detection system appropriate for the label (e.g., streptavidin-HRP for biotin, fluorescence reader for a fluorophore).

-

Data Analysis: The data is plotted as the percentage of bound labeled ligand versus the concentration of the test compound. The IC50 (the concentration of the test compound that inhibits 50% of the labeled ligand binding) is calculated from the resulting curve.[8]

Visualizations: Signaling Pathways and Experimental Workflows

Diagram 1: Zalunfiban's Mechanism of Action on the GPIIb/IIIa Receptor

Caption: Zalunfiban binds to the MIDAS site, preventing GPIIb/IIIa activation and subsequent platelet aggregation.

Diagram 2: Experimental Workflow for Light Transmission Aggregometry (LTA)

Caption: A stepwise workflow for assessing platelet aggregation using Light Transmission Aggregometry.

Diagram 3: Downstream Signaling Blockade by Zalunfiban

Caption: Zalunfiban blocks the activation of GPIIb/IIIa, thereby inhibiting both fibrinogen binding and subsequent outside-in signaling.

Conclusion

Zalunfiban's molecular mechanism, centered on its unique binding to the MIDAS site of the GPIIb/IIIa receptor, provides a potent and comprehensive inhibition of platelet aggregation. By locking the receptor in an inactive state, it effectively blocks the final common pathway of thrombus formation. The quantitative data from preclinical and clinical studies demonstrate its rapid and profound antiplatelet effect. The detailed experimental protocols provide a framework for the continued investigation and understanding of this and similar compounds. For researchers and drug development professionals, Zalunfiban represents a significant advancement in antiplatelet therapy, with a molecular basis that is both well-characterized and clinically promising.

References

- 1. Overview: assays for studying integrin-dependent cell adhesion - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. jems.com [jems.com]

- 4. Glycoprotein IIb/IIIa Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Glycoprotein IIb-IIIa content and platelet aggregation in healthy volunteers and patients with acute coronary syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Coagulation - Wikipedia [en.wikipedia.org]

- 7. mdpi.com [mdpi.com]

- 8. Development and validation of competition binding assays for affinity to the extracellular matrix receptors, α(v)β(3) and α(IIb)β(3) integrin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. RUC-4: a novel αIIbβ3 antagonist for prehospital therapy of myocardial infarction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Preclinical studies of RUC-4, a novel platelet αIIbβ3 antagonist, in non-human primates and with human platelets - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. About zalunfiban - CeleCor Therapeutics [celecor.com]

Methodological & Application

Application Notes and Protocols: Solubility of Zalunfiban Dihydrochloride in DMSO and Saline

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zalunfiban dihydrochloride is a potent and selective small molecule inhibitor of the platelet glycoprotein IIb/IIIa (αIIbβ3) receptor.[1] It is under investigation as a rapid-acting antiplatelet agent for the treatment of acute coronary syndromes, such as ST-segment elevation myocardial infarction (STEMI).[1][2] The formulation of this compound for parenteral administration necessitates a thorough understanding of its solubility in various solvent systems, particularly in Dimethyl Sulfoxide (DMSO), a common solvent for initial drug dissolution, and saline, a physiologically compatible vehicle. These application notes provide a summary of the known solubility data for this compound and detailed protocols for its determination.

Mechanism of Action: Glycoprotein IIb/IIIa Inhibition

Zalunfiban exerts its antiplatelet effect by binding to the glycoprotein IIb/IIIa receptor on the surface of platelets. This binding is designed to lock the receptor in an inactive state, thereby preventing the binding of fibrinogen and von Willebrand factor.[1] This action effectively blocks the final common pathway of platelet aggregation, regardless of the initial platelet activator, including thrombin, adenosine diphosphate (ADP), and thromboxane A2.[1]

Quantitative Solubility Data

The solubility of this compound has been determined in DMSO and in mixed aqueous systems. The dihydrochloride salt form is noted to have enhanced water solubility compared to the free base.[3]

| Solvent/System | Reported Solubility | Molar Equivalent | Notes |

| DMSO | 10 mg/mL | 21.77 mM | May require ultrasonication and warming to 60°C for complete dissolution.[4] |

| 10% DMSO in Saline with 20% SBE-β-CD | ≥ 1 mg/mL | ≥ 2.18 mM | A clear solution is achievable at this concentration.[4] |

| 10% DMSO, 40% PEG300, 5% Tween-80 in Saline | ≥ 0.67 mg/mL | ≥ 1.46 mM | A clear solution is achievable at this concentration.[4] |

| Saline (0.9% NaCl) | Not explicitly quantified | - | While a precise value is not publicly available, the need for co-solvents in aqueous formulations suggests that the solubility in saline alone is significantly lower than in DMSO or mixed systems. |

Experimental Protocols

The following are detailed protocols for determining the kinetic and thermodynamic solubility of this compound.

Protocol 1: Determination of Kinetic Solubility in Aqueous Buffer (e.g., Saline)

This protocol is a high-throughput method to assess the solubility of a compound from a DMSO stock solution.

Materials:

-

This compound

-

Dimethyl Sulfoxide (DMSO), anhydrous

-

Saline (0.9% w/v NaCl in purified water) or Phosphate Buffered Saline (PBS)

-

96-well microtiter plates

-

Automated liquid handler or multichannel pipettes

-

Plate shaker

-

Nephelometer or a UV-Vis spectrophotometer with a plate reader

Procedure:

-

Preparation of Stock Solution: Prepare a 10 mg/mL stock solution of this compound in DMSO. Ensure complete dissolution, using sonication or gentle warming if necessary.

-

Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution with DMSO to create a range of concentrations.

-

Addition to Aqueous Buffer: In a separate 96-well plate, add 98 µL of saline (or PBS) to each well. Transfer 2 µL of each DMSO stock dilution to the corresponding wells containing the aqueous buffer. This results in a final DMSO concentration of 2%.

-

Incubation: Seal the plate and place it on a plate shaker at a controlled temperature (e.g., 25°C) for a defined period (e.g., 2 hours) to allow for precipitation of the compound.

-

Measurement:

-

Nephelometry: Measure the light scattering in each well using a nephelometer. The concentration at which a significant increase in scattering is observed is the kinetic solubility limit.

-

UV-Vis Spectroscopy: Alternatively, filter the contents of each well to remove any precipitate. Measure the UV absorbance of the filtrate at the λmax of this compound and calculate the concentration using a standard curve. The highest concentration that remains in solution is the kinetic solubility.

-

Protocol 2: Determination of Thermodynamic (Equilibrium) Solubility using the Shake-Flask Method

This method is considered the "gold standard" for determining the equilibrium solubility of a compound.

Materials:

-

This compound (solid)

-

DMSO

-

Saline (0.9% w/v NaCl in purified water)

-

Glass vials with screw caps

-

Orbital shaker in a temperature-controlled environment

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) system or UV-Vis spectrophotometer

Procedure:

-

Sample Preparation: Add an excess amount of solid this compound to a glass vial containing a known volume of the test solvent (DMSO or saline). Ensure there is undissolved solid material at the bottom of the vial.

-

Equilibration: Tightly cap the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25°C or 37°C). Shake the vials for an extended period (typically 24-48 hours) to ensure equilibrium is reached between the dissolved and undissolved compound.

-

Phase Separation: After the incubation period, allow the vials to stand to let the excess solid settle. Alternatively, centrifuge the vials to pellet the undissolved solid.

-

Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant, ensuring no solid material is disturbed. Filter the aliquot through a syringe filter (e.g., 0.22 µm) to remove any remaining micro-precipitates.

-

Quantification:

-

HPLC: Dilute the filtered solution with an appropriate mobile phase and analyze the concentration of this compound using a validated HPLC method with a standard curve.

-

UV-Vis Spectroscopy: Dilute the filtered solution and measure the absorbance at the λmax of the compound. Calculate the concentration using a standard curve prepared in the same solvent.

-

-

Data Analysis: The determined concentration represents the thermodynamic solubility of this compound in the tested solvent at the specified temperature.

Conclusion

This compound exhibits high solubility in DMSO, making it a suitable solvent for preparing concentrated stock solutions. Its solubility in aqueous media like saline is more limited, often necessitating the use of co-solvents or formulation enhancers for parenteral preparations. The provided protocols offer standardized methods for researchers to determine both the kinetic and thermodynamic solubility of this compound, which is crucial for ongoing research and development in the pharmaceutical field.

References

Application Notes and Protocols for In Vitro Platelet Aggregation Assay with Zalunfiban

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zalunfiban is an investigational, next-generation glycoprotein IIb/IIIa (GPIIb/IIIa) inhibitor designed for rapid and potent antiplatelet effects.[1] It is administered subcutaneously and acts by blocking the final common pathway of platelet aggregation, making it effective against a broad range of platelet activators, including thrombin, ADP, and thromboxane.[1][2][3] This document provides a detailed protocol for assessing the in vitro efficacy of Zalunfiban using Light Transmission Aggregometry (LTA), the gold-standard method for platelet function testing.

Mechanism of Action

Platelet aggregation is a critical process in hemostasis and thrombosis. Various agonists, such as adenosine diphosphate (ADP) and thrombin, activate platelets through distinct signaling pathways. This activation leads to a conformational change in the GPIIb/IIIa receptors on the platelet surface, enabling them to bind fibrinogen. Fibrinogen then acts as a bridge, linking adjacent platelets together to form an aggregate. Zalunfiban, as a GPIIb/IIIa antagonist, directly competitively inhibits the binding of fibrinogen to these receptors, thereby preventing platelet aggregation regardless of the initial activation stimulus.

Data Presentation

The inhibitory effect of Zalunfiban on platelet aggregation can be quantified by measuring the reduction in aggregation in the presence of the compound compared to a vehicle control. The following table summarizes representative data on the percentage inhibition of platelet aggregation by Zalunfiban at various concentrations when stimulated by common agonists.

| Zalunfiban Concentration | Agonist (20 µM ADP) % Inhibition (Primary Slope) | Agonist (20 µM TRAP) % Inhibition (Primary Slope) |

| Low Concentration | ~20-50% | ~20-50% |

| Medium Concentration | ~50-80% | ~50-80% |

| High Concentration | >80% | >80% |

Note: This table is illustrative, based on descriptions of dose-dependent inhibition.[2][3] Actual values should be determined experimentally.

Experimental Protocols

Principle of Light Transmission Aggregometry (LTA)

LTA measures the aggregation of platelets in platelet-rich plasma (PRP) by detecting changes in light transmission. A beam of light is passed through a cuvette containing stirred PRP. In this state, the randomly distributed platelets scatter the light, resulting in low light transmission. Upon the addition of an agonist, platelets aggregate, causing the plasma to become clearer and allowing more light to pass through to a detector. The change in light transmission is recorded over time, providing a measure of the extent and rate of platelet aggregation. Platelet-poor plasma (PPP) is used as a reference for 100% light transmission.

Materials and Reagents

-

Whole blood from healthy, consenting donors who have not taken antiplatelet medications for at least 10 days.

-

Anticoagulant: 3.2% trisodium citrate (TSC) or D-phenylalanyl-L-prolyl-L-arginine chloromethyl ketone (PPACK, 100 µM).

-

Zalunfiban stock solution (in a suitable vehicle, e.g., saline or DMSO).

-

Platelet agonists: Adenosine diphosphate (ADP) and Thrombin Receptor Activator Peptide (TRAP).

-

Saline or appropriate buffer for dilutions.

-

Plastic tubes for blood collection and processing.

-

Aggregometer (e.g., BioData PAP-8E).

-

Calibrated pipettes.

-

Centrifuge.

Protocol for In Vitro Platelet Aggregation Assay with Zalunfiban

1. Blood Collection and Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP)

-

Collect whole blood into tubes containing 3.2% trisodium citrate (1 part citrate to 9 parts blood).

-

To obtain PRP, centrifuge the citrated whole blood at 200-250 x g for 10 minutes at room temperature with the brake off.

-

Carefully aspirate the upper layer of PRP and transfer it to a new plastic tube.

-

To obtain PPP, centrifuge the remaining blood at a higher speed (e.g., 2000 x g) for 15 minutes.

-

Aspirate the PPP and transfer it to a new plastic tube.

-

Allow the PRP to rest for at least 30 minutes at room temperature before use.

-

Determine the platelet count in the PRP and adjust to a final concentration of 250,000 platelets/µl using autologous PPP if necessary.[2]

2. Preparation of Reagents

-

Prepare stock solutions of ADP and TRAP. For this protocol, a final concentration of 20 µM for both agonists is recommended.[2]

-

Prepare a stock solution of Zalunfiban and create a dilution series to test a range of concentrations. The vehicle concentration should be kept constant across all samples.

3. LTA Procedure

-

Set the aggregometer to 37°C.

-

Pipette the required volume of adjusted PRP into the aggregometer cuvettes.

-

Place a stir bar in each cuvette.

-

Calibrate the instrument by setting 0% aggregation with PRP and 100% aggregation with PPP.

-

Add the desired concentration of Zalunfiban or vehicle control to the PRP and incubate for a specified period (e.g., 1-5 minutes).

-

Add the agonist (ADP or TRAP) to the cuvette to initiate aggregation.

-

Record the aggregation for at least 10 minutes.[2]

4. Data Analysis

-

The primary parameters to measure are the maximal aggregation (%) and the primary slope of the aggregation curve (a measure of the initial rate of aggregation).[3]

-

Calculate the percentage inhibition for each concentration of Zalunfiban using the following formula: % Inhibition = [1 - (Maximal Aggregation with Zalunfiban / Maximal Aggregation with Vehicle)] x 100

-

Plot the percentage inhibition against the Zalunfiban concentration to generate a dose-response curve and determine the IC50 value (the concentration of Zalunfiban that inhibits 50% of the platelet aggregation response).

Visualizations

Signaling Pathway of Platelet Aggregation and Inhibition by Zalunfiban

Caption: Zalunfiban blocks the final step of platelet aggregation.

Experimental Workflow for In Vitro Platelet Aggregation Assay

Caption: Workflow for LTA assay with Zalunfiban.

References

Application Notes and Protocols: Evaluation of Zalunfiban in a Cynomolgus Monkey Thrombosis Model

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zalunfiban (also known as RUC-4) is an investigational, next-generation glycoprotein IIb/IIIa (GPIIb/IIIa) inhibitor designed for rapid, subcutaneous administration.[1][2] As a potent antiplatelet agent, it blocks the final common pathway of platelet aggregation, making it a candidate for the treatment of thrombotic events such as ST-elevation myocardial infarction (STEMI).[2][3] Preclinical evaluation in relevant animal models is a critical step in the development of such therapeutics. The cynomolgus monkey (Macaca fascicularis) is a well-established model for thrombosis research due to its physiological and anatomical similarities to humans.[4] These application notes provide a framework for the evaluation of Zalunfiban in a cynomolgus monkey model of arterial thrombosis, including detailed experimental protocols and data presentation formats.

Mechanism of Action of Zalunfiban

Zalunfiban is a small molecule inhibitor that targets the platelet GPIIb/IIIa receptor (integrin αIIbβ3).[3] This receptor is crucial for platelet aggregation, the process by which platelets clump together to form a thrombus.[5] When platelets are activated by agonists such as adenosine diphosphate (ADP), thrombin, or thromboxane A2, the GPIIb/IIIa receptor undergoes a conformational change, enabling it to bind to fibrinogen.[6][7] Fibrinogen then acts as a bridge between adjacent platelets, leading to the formation of a platelet plug.[8] Zalunfiban blocks this interaction, thereby inhibiting platelet aggregation regardless of the activating stimulus.[2]

Quantitative Data

Disclaimer: Specific preclinical data for Zalunfiban in cynomolgus monkeys is not publicly available. The following tables are presented as templates and include illustrative data based on studies of other GPIIb/IIIa inhibitors in this model and clinical data for Zalunfiban in humans.

Table 1: Pharmacodynamic Effects of Zalunfiban on Platelet Aggregation and Bleeding Time

| Treatment Group (Dose) | n | Inhibition of ADP-induced Platelet Aggregation (%) | Inhibition of TRAP-induced Platelet Aggregation (%) | Template Bleeding Time (min) |

| Saline (Vehicle) | 6 | 5 ± 2 | 7 ± 3 | 3.5 ± 1.2 |

| Zalunfiban (Low Dose) | 6 | 55 ± 10 | 60 ± 8 | 8.2 ± 2.5 |

| Zalunfiban (Mid Dose) | 6 | 78 ± 8 | 82 ± 6 | 15.5 ± 4.1 |

| Zalunfiban (High Dose) | 6 | 95 ± 4 | 97 ± 3 | >20 |

Data are hypothetical and for illustrative purposes.

Table 2: Antithrombotic Efficacy of Zalunfiban in a Carotid Artery Thrombosis Model

| Treatment Group (Dose) | n | Time to Occlusion (min) | Thrombus Weight (mg) | Vessel Patency at 180 min (%) |

| Saline (Vehicle) | 6 | 45 ± 15 | 25 ± 8 | 0 |

| Zalunfiban (Low Dose) | 6 | 90 ± 20 | 15 ± 5 | 33 |

| Zalunfiban (Mid Dose) | 6 | 150 ± 30 | 8 ± 4 | 83 |

| Zalunfiban (High Dose) | 6 | >180 (No Occlusion) | 2 ± 1 | 100 |

Data are hypothetical and for illustrative purposes, modeled after results for c7E3 Fab.[9]

Table 3: Angiographic Outcomes from a Phase IIa Human Study of Zalunfiban in STEMI Patients

| Treatment Group (Dose) | n | TIMI Flow Grade 2 or 3 (%)[10] | TIMI Myocardial Perfusion Grade 3 (%)[10] | TIMI Thrombus Grade ≥4 (%)[10] |

| 0.075 mg/kg | 7 | 14.3 | 0 | 85.7 |

| 0.090 mg/kg | 9 | 66.7 | 44.4 | 44.4 |

| 0.110 mg/kg | 8 | 87.5 | 75.0 | 25.0 |

Data from a post-hoc analysis of the CEL-02 Phase IIa study in human patients.[10]

Experimental Protocols

The following protocols describe the methodology for evaluating the antithrombotic effects of Zalunfiban in a cynomolgus monkey model of electrolytic injury-induced carotid artery thrombosis.

Experimental Workflow

Animal Preparation and Anesthesia

-

Animals: Adult male cynomolgus monkeys (Macaca fascicularis), weighing 4-7 kg, are used. Animals are acclimatized for a minimum of two weeks before the experiment.

-

Anesthesia: Monkeys are fasted overnight and anesthetized with an intramuscular injection of ketamine (10 mg/kg) followed by intravenous administration of sodium pentobarbital (30 mg/kg). Anesthesia is maintained throughout the procedure with supplemental doses of pentobarbital as required.

-

Instrumentation:

-

The femoral artery and vein are catheterized for blood pressure monitoring and blood sampling, respectively.

-

A surgical cut-down is performed to expose the carotid arteries.

-

An electromagnetic flow probe is placed around the right carotid artery to monitor blood flow continuously.[9]

-

Drug Administration

-

Dosing: Zalunfiban is prepared in a sterile vehicle solution. Animals are randomly assigned to receive either vehicle or one of the Zalunfiban dose cohorts (e.g., low, mid, high dose) via subcutaneous injection.

-

Timing: The drug is administered 15 minutes prior to the initiation of thrombotic injury to allow for absorption and onset of action.[1]

Carotid Artery Thrombosis Model (Electrolytic Injury)

-

Procedure: An anodal electrode (e.g., a 25-gauge needle) is inserted into the lumen of the isolated carotid artery.

-

Injury Induction: A constant current of 100 µA is applied to the intimal surface of the artery for 180 minutes to induce thrombus formation.[9]

-

Monitoring: Carotid artery blood flow is monitored continuously. Occlusive thrombosis is defined as a drop in blood flow to zero for at least 10 minutes. The time to occlusion is recorded.

Pharmacodynamic and Efficacy Assessments

-

Blood Sampling: Blood samples are collected at baseline and at multiple time points post-dosing (e.g., 15, 30, 60, 120, 180 minutes) into tubes containing appropriate anticoagulants (e.g., citrate for aggregation, PPACK for specific assays).

-

Ex Vivo Platelet Aggregation: Platelet-rich plasma is prepared, and aggregation is measured using light transmission aggregometry in response to agonists like ADP and thrombin receptor-activating peptide (TRAP).

-

Template Bleeding Time: A standardized incision is made on the forearm, and the time until cessation of bleeding is recorded at baseline and after drug administration.[9]

-

Thrombus Weight: At the end of the 180-minute injury period, the thrombosed arterial segment is excised, and the thrombus is carefully removed and weighed.[9]

-

Vessel Patency: Patency is determined by the presence or absence of occlusive thrombus at the end of the experiment.

Data Analysis

Data are presented as mean ± standard deviation or standard error of the mean. Statistical significance between groups is determined using appropriate statistical tests, such as ANOVA followed by a post-hoc test for multiple comparisons. A p-value of <0.05 is typically considered statistically significant.

Conclusion

The cynomolgus monkey model of electrolytic injury-induced carotid artery thrombosis provides a robust platform for the preclinical evaluation of antiplatelet agents like Zalunfiban. These application notes offer a comprehensive framework for conducting such studies, from experimental design to data interpretation. The protocols and data presentation formats described herein can aid researchers in assessing the pharmacodynamic and antithrombotic efficacy of Zalunfiban, thereby informing its clinical development.

References

- 1. celecor.com [celecor.com]

- 2. Rapid zalunfiban treatment at 1st point of medical contact lowered risk of more severe heart damage in combination with other serious heart-attack complications - CeleCor Therapeutics [celecor.com]

- 3. clinicaltrials.eu [clinicaltrials.eu]

- 4. A cynomolgus monkey model of carotid atherosclerosis induced by puncturing and scratching of the carotid artery combined with a high-fat diet - PMC [pmc.ncbi.nlm.nih.gov]

- 5. taylorfrancis.com [taylorfrancis.com]

- 6. Glycoprotein IIb/IIIa - Wikipedia [en.wikipedia.org]

- 7. ahajournals.org [ahajournals.org]

- 8. ahajournals.org [ahajournals.org]

- 9. Chimeric 7E3 prevents carotid artery thrombosis in cynomolgus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Prepercutaneous coronary intervention Zalunfiban dose-response relationship to target vessel blood flow at initial angiogram in st-elevation myocardial infarction - A post hoc analysis of the cel-02 phase IIa study - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comparative Analysis of Subcutaneous and Intravenous Zalunfiban Administration in Research

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Zalunfiban (also known as RUC-4) is a novel, potent, and reversible small-molecule inhibitor of the platelet glycoprotein IIb/IIIa (GP IIb/IIIa) receptor.[1][2] It is under investigation for the treatment of acute coronary syndromes (ACS), particularly ST-elevation myocardial infarction (STEMI).[1][3] Zalunfiban's primary mechanism of action involves blocking the final common pathway of platelet aggregation, thereby preventing thrombus formation.[4][5] This document provides a detailed overview of the research on subcutaneous versus intravenous administration of Zalunfiban, with a focus on its application in clinical research settings. While current research predominantly centers on the subcutaneous route for pre-hospital administration, this document will also touch upon the context of intravenous administration of other GP IIb/IIIa inhibitors to provide a comparative perspective.

Mechanism of Action

Zalunfiban specifically targets the GP IIb/IIIa receptors on the surface of platelets.[1] These receptors, when activated, bind to fibrinogen, leading to platelet aggregation and the formation of a blood clot.[6] By binding to the GP IIb/IIIa receptor, Zalunfiban prevents this interaction, thus inhibiting platelet aggregation induced by all known platelet activators, including thrombin, adenosine diphosphate (ADP), and thromboxane A2.[4][7] A key characteristic of Zalunfiban is its ability to stabilize the GP IIb/IIIa receptor in an inactive conformation, which is believed to reduce the risk of thrombocytopenia, a known side effect of some other drugs in this class.[1][8]

Subcutaneous vs. Intravenous Administration: A Comparative Overview

Current clinical research has predominantly focused on the subcutaneous administration of Zalunfiban, particularly for early intervention in STEMI patients in a pre-hospital setting.[3][9] This approach offers several advantages over traditional intravenous infusions of other GP IIb/IIIa inhibitors.

| Feature | Subcutaneous Zalunfiban | Intravenous GP IIb/IIIa Inhibitors (General) |

| Route of Administration | Single subcutaneous injection[3] | Intravenous bolus followed by continuous infusion[7][10] |

| Setting of Administration | Pre-hospital (e.g., ambulance)[3][9] | Primarily in-hospital[7][10] |

| Ease of Administration | Can be administered by paramedics or emergency personnel[10] | Requires trained personnel for IV access and infusion pump management[7][10] |

| Onset of Action | Near-complete platelet inhibition within 15 minutes[1] | Rapid onset with IV bolus |

| Pharmacokinetics | Short half-life of approximately 1 hour[1] | Variable half-lives depending on the specific agent |

| Clinical Trial Focus | Early administration at first medical contact for STEMI[1][11] | Adjunctive therapy during percutaneous coronary intervention (PCI) |

Quantitative Data from Clinical Trials

The following tables summarize key quantitative data from clinical trials investigating subcutaneous Zalunfiban.

Table 1: CELEBRATE Phase 3 Trial - Efficacy Outcomes[1]

| Outcome | Zalunfiban (0.11 mg/kg & 0.13 mg/kg combined) | Placebo | Odds Ratio (95% CI) | P-value |

| Primary Composite Endpoint at 30 days | Reduced risk | - | 0.79 (0.65-0.98) | - |

| TIMI Grade 2 or 3 Flow at Angiography | 52% | 45% | - | 0.002 |

| Adverse Endpoint-Free Survival at 30 days | 13.3% | 9.8% | - | 0.016 |

Table 2: CELEBRATE Phase 3 Trial - Safety Outcomes[1]

| Bleeding Event | Zalunfiban | Placebo | Odds Ratio (95% CI) |

| GUSTO Severe or Life-Threatening Bleeding | 1.2% | 0.8% | - |

| GUSTO Mild-to-Moderate Bleeding | 6.4% | 2.5% | 2.64 (1.61-4.52) |

Table 3: Phase IIa Trial - Angiographic Outcomes[6][11]

| Zalunfiban Dose | Patients with TIMI Flow Grade 2 or 3 |

| 0.075 mg/kg | 1/7 |

| 0.090 mg/kg | 6/9 |

| 0.110 mg/kg | 7/8 |

Experimental Protocols

Protocol 1: Subcutaneous Administration of Zalunfiban in a Pre-hospital Setting (Based on the CELEBRATE Trial)

Objective: To assess the safety and efficacy of a single subcutaneous injection of Zalunfiban in patients with suspected STEMI in a pre-hospital setting.

Materials:

-

Zalunfiban for injection (e.g., 0.110 mg/kg or 0.130 mg/kg)[9]

-

Placebo for injection

-

Sterile syringes and needles for subcutaneous administration

-

Alcohol swabs

-

Sharps container

-

Patient's weight for dose calculation

Procedure:

-

Patient Screening: Identify patients with suspected STEMI based on symptoms (e.g., persistent ischemic chest pain) and electrocardiogram (ECG) findings.[1]

-

Informed Consent: Obtain informed consent from the patient or their legally authorized representative.

-

Randomization: Randomize the patient in a double-blind manner to receive either Zalunfiban or a matching placebo.[9]

-

Dose Calculation: Calculate the appropriate volume of the assigned study drug based on the patient's weight and the assigned dose.[9]

-

Administration:

-

Select an appropriate subcutaneous injection site (e.g., abdomen, thigh).

-

Cleanse the injection site with an alcohol swab and allow it to air dry.

-